Transcainide

Cardiac electrophysiology Sodium channel pharmacology Antiarrhythmic drug screening

Transcainide is a research-grade Class Ic antiarrhythmic sodium channel blocker characterized by allosteric inhibition that reduces Bmax (not KD) and minimal use-dependent block — unlike Flecainide or Propafenone. With an IC₅₀ of 0.3 μM in [³H]batrachotoxinin assays, it enables frequency-independent channel inhibition in electrophysiology protocols. Validated in canine atrial and ventricular arrhythmia models, Transcainide is an essential reference for screening novel sodium channel modulators. Choose Transcainide for precise, use-independent sodium channel blockade.

Molecular Formula C22H35N3O2
Molecular Weight 373.5 g/mol
CAS No. 88296-62-2
Cat. No. B1682454
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTranscainide
CAS88296-62-2
Synonyms4-(dimethylamino)-N-(2,6-dimethylphenyl)-1-(2-hydroxycyclohexyl)-4-piperidinecarboxamide
R 54718
transcainide
Molecular FormulaC22H35N3O2
Molecular Weight373.5 g/mol
Structural Identifiers
SMILESCC1=C(C(=CC=C1)C)NC(=O)C2(CCN(CC2)C3CCCCC3O)N(C)C
InChIInChI=1S/C22H35N3O2/c1-16-8-7-9-17(2)20(16)23-21(27)22(24(3)4)12-14-25(15-13-22)18-10-5-6-11-19(18)26/h7-9,18-19,26H,5-6,10-15H2,1-4H3,(H,23,27)/t18-,19-/m1/s1
InChIKeyMFKCGXDCHAFQQZ-RTBURBONSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Transcainide (CAS 88296-62-2): Class Ic Antiarrhythmic Procurement for Electrophysiology and Drug Discovery


Transcainide (R 54718) is a Class Ic antiarrhythmic agent [1] and lidocaine derivative that functions as a voltage-gated sodium channel blocker [1]. It is characterized by an orally active pharmacokinetic profile and a prolonged duration of action in preclinical models [2].

Why Transcainide (CAS 88296-62-2) Cannot Be Substituted with Generic Flecainide or Propafenone for Specialized Protocols


Although Transcainide, Flecainide, and Propafenone share Vaughan Williams Class Ic classification, their sodium channel binding mechanisms and electrophysiological profiles diverge substantially, precluding direct substitution in research applications. Scatchard analysis of [³H]batrachotoxinin binding demonstrates that Transcainide and Flecainide reduce Bmax, whereas Propafenone and Encainide increase KD without affecting Bmax [1]. More critically, Transcainide blocks sodium channels with minimal time dependence or voltage dependence, a property distinct from most clinically used antiarrhythmic agents [2]. These mechanistic differences necessitate compound-specific selection rather than class-based interchange.

Transcainide (CAS 88296-62-2): Head-to-Head Comparative Evidence for Scientific Selection


Transcainide IC50 vs. Flecainide IC50 in Cardiac Sodium Channel Binding Assays

Transcainide exhibits potent inhibition of [³H]batrachotoxinin binding to rat cardiac myocyte sodium channels with an IC50 of 0.3 μM [1]. In the same study, Flecainide demonstrated an IC50 of approximately 2.5 μM under comparable conditions [1]. This represents an approximately 8-fold difference in potency favoring Transcainide in this assay system.

Cardiac electrophysiology Sodium channel pharmacology Antiarrhythmic drug screening

Transcainide Binding Mechanism vs. Propafenone and Encainide via Scatchard Analysis

Scatchard analysis of [³H]batrachotoxinin binding revealed mechanistically distinct profiles among Class I antiarrhythmics. Transcainide reduced Bmax and altered KD, consistent with noncompetitive, allosteric inhibition [1]. Flecainide similarly reduced Bmax. In contrast, Propafenone and Encainide increased KD without significantly affecting Bmax [1]. This bifurcation indicates that Transcainide and Flecainide share a binding mechanism distinct from Propafenone and Encainide.

Receptor pharmacology Allosteric modulation Sodium channel structure-function

Transcainide Electrophysiological Profile: Minimal Time/Voltage Dependence vs. Standard Class I Agents

In whole-cell patch-clamp studies on guinea pig ventricular myocytes, Transcainide reduced sodium current with an ED50 of approximately 0.5 μM [1]. Notably, this block exhibited minimal use dependence and did not accumulate after 10-Hz pulse trains. Furthermore, no recovery from block was observed after 1 hour of drug-free superfusion [1]. The study explicitly states that Transcainide, unlike many other clinically useful antiarrhythmic agents, blocked sodium channels with very little time dependence or voltage dependence [1].

Patch-clamp electrophysiology Use-dependent block Sodium channel gating

Transcainide State-Dependent Binding: Preferential Stabilization of Nonactivated Channels

State-dependent binding assays revealed that Transcainide exhibits negligible effect on the dissociation rate constant (k-1) of [³H]batrachotoxinin even at concentrations 1000-fold greater than its IC50, indicating low affinity for activated sodium channels [1]. Conversely, Transcainide decreased the association rate constant (k+1) at concentrations approximating its IC50, consistent with preferential binding to and stabilization of a nonactivated channel state [1].

State-dependent pharmacology Channel gating modulation Sodium channel inactivation

Transcainide Clinical Efficacy: Ventricular Arrhythmia Suppression in Patient Cohort

In a clinical study of 41 patients, Transcainide abolished ventricular arrhythmias in 10 of 12 patients (83%) following intravenous administration and in 11 of 14 patients (79%) following oral administration [1]. At maximum intravenous dose, the compound prolonged the PR interval by 43% and QRS duration by 37% [1].

Clinical pharmacology Ventricular arrhythmia Antiarrhythmic efficacy

Transcainide Preclinical Antiarrhythmic Spectrum: Atrial Fibrillation Abolition in Canine Models

In canine models, Transcainide demonstrated efficacy against post-infarction and ouabain-induced ventricular arrhythmias and abolished acetylcholine- and aconitine-induced atrial fibrillation [1]. The compound also elevated the threshold for electrically induced ventricular fibrillation [1].

Atrial fibrillation Canine arrhythmia models Preclinical efficacy

Transcainide (CAS 88296-62-2): Validated Research and Industrial Application Scenarios Based on Comparative Evidence


Tool Compound for Investigating Non-Use-Dependent Sodium Channel Blockade

Transcainide is uniquely suited for electrophysiology protocols requiring persistent sodium channel blockade without use-dependent accumulation. Its minimal time and voltage dependence [1] enables experiments where frequency-independent channel inhibition is required, such as investigating the role of tonic sodium current in action potential morphology or studying arrhythmia mechanisms where use-dependent drugs confound interpretation.

Reference Standard for Allosteric Sodium Channel Inhibition Studies

As a prototypical allosteric inhibitor that reduces Bmax and preferentially stabilizes nonactivated channel states [1], Transcainide serves as an essential reference compound for characterizing novel sodium channel modulators. Its distinct Scatchard profile (Bmax reduction) [2] provides a benchmark for classifying new chemical entities by binding mechanism.

High-Potency Sodium Channel Blocker for Binding Assay Validation

With an IC50 of 0.3 μM in [³H]batrachotoxinin binding assays [1], Transcainide provides a high-potency positive control for validating sodium channel binding assays and screening platforms. Its approximately 8-fold greater potency than Flecainide in this assay [1] allows for lower compound consumption and reduced solvent interference in high-throughput screening applications.

Preclinical Antiarrhythmic Reference for Atrial and Ventricular Arrhythmia Models

Transcainide's demonstrated efficacy against both atrial fibrillation (acetylcholine- and aconitine-induced) and ventricular arrhythmias (post-infarction and ouabain-induced) in canine models [1] positions it as a validated reference compound for preclinical antiarrhythmic efficacy studies and for calibrating experimental arrhythmia induction protocols.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
Explore Hub


Quote Request

Request a Quote for Transcainide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.